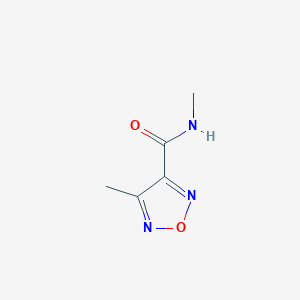

4-Furazancarboxamide, N,5-dimethyl-

Beschreibung

4-Furazancarboxamide, N,5-dimethyl- (systematic IUPAC name pending verification) is a heterocyclic compound featuring a furazan (1,2,5-oxadiazole) ring substituted with a carboxamide group and methyl groups at the N and 5-positions. For instance, compounds like 4-amino-3,5-dimethyl pyrazole () and sulfonamide derivatives () share functional group similarities, such as heterocyclic cores and substituted methyl groups, which influence reactivity and applications in pharmaceuticals or materials science.

Eigenschaften

CAS-Nummer |

65225-84-5 |

|---|---|

Molekularformel |

C5H7N3O2 |

Molekulargewicht |

141.13 g/mol |

IUPAC-Name |

N,4-dimethyl-1,2,5-oxadiazole-3-carboxamide |

InChI |

InChI=1S/C5H7N3O2/c1-3-4(5(9)6-2)8-10-7-3/h1-2H3,(H,6,9) |

InChI-Schlüssel |

PDGHJPAGKPRDAR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NON=C1C(=O)NC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Furazancarboxamide, N,5-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a nitrile with a hydrazine derivative, followed by cyclization to form the furazan ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve optimal yields.

Industrial Production Methods

Industrial production of 4-Furazancarboxamide, N,5-dimethyl- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities.

Analyse Chemischer Reaktionen

Types of Reactions

4-Furazancarboxamide, N,5-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted furazan derivatives.

Wissenschaftliche Forschungsanwendungen

4-Furazancarboxamide, N,5-dimethyl- has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Furazancarboxamide, N,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1,3-Dichloro-5,5-Dimethyl Hydantoin (CAS 118-52-5)

- Structure : A hydantoin derivative with two chlorine atoms and methyl groups at the 5,5-positions.

- Hazard Profile :

- Applications : Used in water treatment and as a halogenating agent.

- Key Differences : Unlike 4-Furazancarboxamide, this compound lacks a carboxamide group and features chlorine substituents, increasing its oxidative and corrosive hazards.

4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-Methyl-1,2-oxazol-3-yl)Benzenesulfonamide

- Structure : A sulfonamide with a 5-methyl-oxazole ring and a Schiff base linkage.

- Synthesis: Prepared via condensation of sulfonamide and aldehyde in methanol with acetic acid catalysis .

- Crystallography : Exhibits planar heterocyclic moieties and hydrogen-bonded polymeric chains .

- Applications: Used in bioinorganic chemistry for metal coordination studies.

- Key Differences : The sulfonamide group and oxazole ring contrast with the furazan-carboxamide structure, altering solubility and biological activity.

4-Amino-3,5-Dimethyl Pyrazole

- Synthesis : Produced via dynamic reaction processes, with IR spectra showing distinct functional group evolution .

- Characterization : Challenges in spectral comparison due to experimental condition variability (e.g., KBr pellet vs. solution-phase measurements) .

- Key Differences : The pyrazole core lacks the oxygen atom present in furazan, affecting electronic properties and stability.

Data Table: Comparative Analysis of Key Properties

Research Findings and Limitations

- Spectral Challenges : IR and NMR data for heterocyclic compounds like 4-Furazancarboxamide may require standardized measurement conditions to avoid discrepancies, as seen in pyrazole synthesis .

- Safety Considerations : Hydantoin derivatives highlight the importance of substituent effects on hazard profiles; chlorine atoms increase toxicity compared to methyl or carboxamide groups .

- Structural Influence : The furazan ring’s electron-deficient nature may enhance reactivity in nucleophilic substitutions compared to oxazole or pyrazole systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.